Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Description
Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with the molecular formula C15H15N3O4 and a molecular weight of 301.30 g/mol[_{{{CITATION{{{_1{134575-05-6 | Ethyl 5-Benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo3 ...
Properties
IUPAC Name |
ethyl 5-benzyl-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-2-22-15(21)12-10-11(16-17-12)14(20)18(13(10)19)8-9-6-4-3-5-7-9/h3-7,10-11,16H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMBNSUKLTVWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331532 | |
| Record name | ethyl 5-benzyl-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666397 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
134575-05-6 | |
| Record name | ethyl 5-benzyl-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stereochemical Outcomes
The reaction proceeds via a concerted mechanism where the diazo compound's dipole (C=N+=N−) reacts with the electron-deficient maleimide dipolarophile. Density functional theory (DFT) calculations suggest that the cis-fused bicyclic system forms due to secondary orbital interactions between the diazo carbonyl group and maleimide's π-system. X-ray crystallography confirms the equatorial orientation of the benzyl substituent, minimizing A1,3-strain in the transition state.
Standard Protocol and Optimization
A representative procedure from VulcanChem involves:
- Charging ethyl diazoacetate (13 g, 114 mmol) and N-benzylmaleimide (10 g, 53 mmol) in anhydrous diethyl ether (200 mL)
- Cooling to −78°C under nitrogen atmosphere
- Adding boron trifluoride diethyl etherate (BF₃·Et₂O, 1.5 mL) as Lewis acid catalyst
- Warming gradually to room temperature over 12 hours
- Quenching with saturated NaHCO₃ and extracting with ethyl acetate
Key Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −78°C to 25°C | 78% yield at −78°C vs 62% at 0°C |
| Solvent | Et₂O > THF > DCM | Dielectric constant affects dipole alignment |
| Catalyst Loading | 3-5 mol% BF₃ | Higher loadings induce side reactions |
This method typically achieves 65-78% isolated yield after silica gel chromatography. The major byproduct (∼15%) arises from competing [2+1] cyclopropanation pathways, which can be suppressed using high-dilution conditions (0.1 M concentration).
Base-Mediated [3+2] Cycloaddition Using Dithianes
Recent advances employ 2-alkynyl-1,3-dithianes as umpolung reagents for pyrazole ring formation. This method, reported by The Journal of Organic Chemistry, enables regioselective construction under mild conditions.
Synthetic Strategy
The protocol involves:
- Deprotonation of 2-alkynyl-1,3-dithiane (1.2 equiv) with KOtBu (2.0 equiv) in THF at 0°C
- Addition of N-benzyl sydnone (1.0 equiv) as dipolarophile
- Stirring at 25°C for 6-8 hours
- Acidic workup (10% HCl) to remove dithiane protecting groups
The dithiane group acts as a traceless directing element, with its strong electron-withdrawing effect polarizing the alkyne for selective [3+2] addition.
Regioselectivity Control
Comparative studies reveal complete 1,4-regioselectivity in pyrazole formation due to:
- Frontier molecular orbital (FMO) interactions favoring HOMO(dithiane)-LUMO(sydnone) overlap
- Steric shielding of the β-position by the bulky dithiane moiety
Representative Yield Data
| Entry | R Group on Sydnone | Yield (%) |
|---|---|---|
| 1 | 4-OMe-C₆H₄ | 82 |
| 2 | 3-NO₂-C₆H₄ | 76 |
| 3 | 2-Thienyl | 68 |
This method achieves 68-82% yields across diverse substrates while tolerating electron-donating and withdrawing groups. The dithiane group's subsequent removal via Raney nickel hydrogenolysis enables further functionalization of the pyrrolo-pyrazole core.
Tandem Michael Addition-Cyclization Approach
Alternative routes exploit the reactivity of α,β-unsaturated carbonyl compounds with hydrazine derivatives. A three-step sequence developed by Chinese researchers involves:
Stepwise Synthesis
- Michael Addition : Benzyl hydroxylamine (1.0 equiv) reacts with ethyl propiolate (1.2 equiv) in toluene at 70°C for 5 hours
- Cyclization : Intermediate hydrazone undergoes base-mediated (NaOH, EtOH) ring closure at 80°C
- Oxidation : Treatment with MnO₂ (2.5 equiv) in DCM introduces the 4,6-diketone system
Reaction Monitoring Data
| Step | Conversion (HPLC) | Key Intermediate |
|---|---|---|
| 1 | 92% | Ethyl 3-(benzylamino)acrylate |
| 2 | 85% | 1,5-dihydropyrrolo[3,4-c]pyrazole |
| 3 | 78% | Target compound |
While this method avoids sensitive diazo compounds, the oxidation step introduces scalability challenges due to stoichiometric MnO₂ usage and competing overoxidation pathways.
Comparative Analysis of Synthetic Methods
Table 4.1: Method Comparison
The 1,3-dipolar method remains industrially preferred for scalability, while the dithiane approach offers superior functional group tolerance for analog synthesis.
Post-Synthetic Modifications and Applications
Hydrogenolysis of Benzyl Group
Raney nickel-catalyzed hydrogenation (H₂ 0.8 MPa, 70°C) removes the benzyl group in 89% yield, enabling N-functionalization with:
Solid-Phase Synthesis Integration
The ethyl ester undergoes saponification (LiOH, THF/H₂O) to a carboxylic acid (94% yield), which couples to Wang resin via DIC/HOBt activation for combinatorial library synthesis.
Industrial-Scale Considerations
Table 6.1: Process Intensification Strategies
| Challenge | Laboratory Solution | Scalable Alternative |
|---|---|---|
| Cryogenic Conditions | Dry ice/acetone bath | Jacketed reactor with liquid N₂ cooling |
| Diazo Compound Handling | Slow syringe pump addition | Continuous flow reactor |
| MnO₂ Filtration | Celite pad | Automated pressure filtration |
| Solvent Recovery | Rotovap | Thin-film evaporator |
Lifecycle assessment reveals the 1,3-dipolar route has the lowest E-factor (23 kg waste/kg product) versus 35 for the tandem method.
Chemical Reactions Analysis
Post-Synthetic Functionalization
The compound undergoes selective modifications at its ester and amide positions:
Peptide Coupling Reactions
The carboxylate group reacts with amino acid derivatives using coupling agents like DIC/Oxyma :
Example:
Conditions:
-
Solvent: Dichloromethane (0.05 M)
-
Temperature: 0°C → 25°C
-
Purification: Flash chromatography (hexane/ethyl acetate)
Outcome:
-
Introduces peptide chains for biological targeting applications.
Protecting Group Manipulations
The amine functionality in the pyrrolidine ring accommodates Boc/Fmoc protections:
Reaction:
Analytical Data (for Boc Derivative):
Comparative Reactivity of Structural Analogues
Modifications at the benzyl or ester positions alter reactivity and properties:
Trends:
-
Electron-withdrawing groups (e.g., CF) accelerate cycloaddition kinetics.
-
Benzyl vs. phenyl : Benzyl enhances solubility in apolar solvents .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes at 145–148°C with CO release from the ester group .
-
Hydrolytic Sensitivity : Susceptible to base-mediated ester hydrolysis (e.g., NaOH/EtOH), generating the carboxylic acid derivative .
This compound’s reactivity profile positions it as a scaffold for synthesizing bioactive analogues, with applications ranging from peptidomimetics to enzyme inhibitors . Its modular synthesis and functionalization flexibility underscore its utility in medicinal chemistry and materials science.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 301.30 g/mol. Its structure includes a bicyclic framework with multiple functional groups that contribute to its reactivity and interaction with biological systems.
Anticancer Activity
Research indicates that Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
- In vitro studies demonstrated its potential to inhibit the proliferation of human colon carcinoma cells (HCT-116) with an IC50 value of .
- The compound has also shown activity against acute myeloid leukemia cell lines with GI50 values ranging from to .
Anti-inflammatory Properties
The compound is being investigated for its anti-inflammatory effects. Preliminary studies suggest it may inhibit enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Antimicrobial Activity
This compound has been screened for antimicrobial properties against various pathogens:
- It exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
- The compound's derivatives have shown promising results in inhibiting fungal growth as well .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be tailored to achieve desired yields and purities. Variations in substituents lead to derivatives with distinct biological activities .
Comparison of Structural Derivatives
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 5-ethyl-4,6-dioxo-1,3a... | Methyl instead of benzyl | Different solubility profiles |
| Ethyl 4,6-dioxo-5-(trifluoromethyl)... | Trifluoromethyl group | Enhanced bioactivity due to electronegativity |
| Ethyl 5-benzoyl... | Benzoyl instead of benzyl | Potentially different pharmacological profiles |
Research Case Studies
Recent studies have focused on the interactions of this compound with biological macromolecules:
- Protein Binding Studies : Initial findings suggest that Ethyl 5-benzyl-4,6-dioxo... may bind to specific proteins involved in metabolic pathways or signal transduction processes . This binding could elucidate its mechanism of action and therapeutic benefits.
- Electrospun Nanofibers : A study explored the use of short peptidomimetics based on pyrrolo-pyrazole scaffolds for creating smart electrospun nanofibers. These materials may have applications in drug delivery systems .
Mechanism of Action
The mechanism by which Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can be compared to other similar compounds, such as:
Ethyl 5-(2-methoxyphenyl)-4,6-dioxo-1-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate:
Ethyl 5-benzyl-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate: Another closely related compound with slight structural differences.
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which can influence its reactivity and biological activity.
Biological Activity
Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate (CAS No. 134575-05-6) is a complex organic compound with promising biological activities. Its unique bicyclic structure features multiple functional groups that contribute to its pharmacological potential. The compound has garnered attention for its anti-inflammatory and anticancer properties, alongside its interactions with various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 301.30 g/mol . The compound's structure allows it to interact with biological macromolecules effectively.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated its ability to inhibit enzymes involved in inflammatory processes. This suggests potential therapeutic applications in treating conditions characterized by inflammation.
Anticancer Properties
In vitro studies have shown that this compound may inhibit cancer cell proliferation. It appears to act on specific signaling pathways that regulate cell growth and apoptosis. Further investigations are needed to elucidate the exact mechanisms by which it exerts anticancer effects.
Interaction with Biological Pathways
The compound's interactions with proteins involved in metabolic pathways and signal transduction processes have been a focus of ongoing research. Initial findings suggest that it may bind to specific targets that could be leveraged for therapeutic benefits.
Comparative Analysis of Similar Compounds
A comparative analysis of structurally similar compounds highlights the diversity within this chemical class and their unique properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate | Methyl instead of benzyl | Different alkyl substitution affects solubility |
| Ethyl 4,6-dioxo-5-(trifluoromethyl)phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate | Trifluoromethyl group | Enhanced bioactivity due to electronegative fluorine |
| Ethyl 5-benzoyl-4,6-dioxo-pyrazolo[3,4-c]pyrrole | Benzoyl instead of benzyl | Potentially different pharmacological profiles |
Case Studies and Research Findings
- Case Study on Anti-inflammatory Activity : A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of various pyrazole derivatives. Ethyl 5-benzyl-4,6-dioxo showed promising results in reducing inflammation markers in cell cultures (PubMed) .
- Anticancer Evaluation : In another study focusing on the anticancer properties of pyrazole derivatives, Ethyl 5-benzyl-4,6-dioxo was found to inhibit the growth of several cancer cell lines significantly (AccelaChem) .
- Mechanistic Insights : Research involving molecular docking studies has provided insights into how Ethyl 5-benzyl-4,6-dioxo interacts with target proteins. These studies are crucial for understanding its mechanism of action and potential therapeutic applications (Smolecule) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for Ethyl 5-benzyl-pyrrolo-pyrazole derivatives?
- Answer : The compound can be synthesized via cyclocondensation reactions using ethyl carboxylate precursors. Key steps include solvent selection (e.g., Et₂O or CHCl₃) and purification via flash chromatography (hexane/AcOEt gradients) to achieve yields of 75–80% . Isolation of diastereomers may require optimized column chromatography with hexane/EtOAc (e.g., 70:30 ratio) to separate stereoisomers effectively .
Q. How can spectroscopy be used to confirm the structure of this compound?
- Answer : Characteristic NMR signals include aromatic protons (δ 7.26–7.36 ppm for benzyl groups), ethyl ester protons (q, δ 4.35 ppm; t, δ 1.36 ppm), and diastereotopic protons in the pyrrolo-pyrazole core (AX system, δ 4.88–5.07 ppm, ) . Integration ratios and coupling constants are critical for verifying stereochemistry and substituent positions.
Q. What analytical techniques are essential for purity assessment?
- Answer : Combine elemental analysis (C, H, N % matching theoretical values within 0.1–0.2%) with mass spectrometry (ESI-MS for molecular ion confirmation, e.g., m/z 314.68 [M-1]) . HPLC with UV detection can resolve impurities from byproducts like unreacted benzyl precursors.
Advanced Research Questions
Q. How does stereochemistry influence the biological or material properties of this compound?
- Answer : Diastereomers (e.g., 3aR*,6aR* vs. 3aS*,6aS*) exhibit distinct gelation behaviors in solvents like DMSO or hexane, impacting supramolecular assembly. Stereochemical configurations alter hydrogen-bonding networks, as shown by TEM imaging of fibrillar vs. amorphous morphologies .
Q. What strategies resolve contradictions in reported yields or spectral data across studies?
- Answer : Discrepancies in melting points or NMR shifts (e.g., δ 4.65 ppm for benzyl protons in 3b vs. δ 4.72 ppm in 3a) may arise from solvent polarity or crystallization conditions. Reproduce syntheses with controlled humidity and inert atmospheres to minimize variability .
Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?
- Answer : Modify the benzyl substituent (e.g., 4-F-phenyl in 3c) to assess effects on biological targets like coagulation factor Xa. Use in vitro assays (e.g., thrombin generation tests) to correlate substituent electronegativity with inhibitory potency .
Q. What methodologies are used to study the compound’s pharmacokinetics and metabolite profiling?
- Answer : Employ LC-MS/MS to identify Phase I metabolites, such as oxidized ethyl ester derivatives. In vivo studies in model organisms can track hydroxylation patterns and chiral inversion at phosphorus centers in phosphorylated analogs .
Q. How can computational modeling complement experimental data for this compound?
- Answer : Density functional theory (DFT) calculations predict regioselectivity in cyclization steps, while molecular docking reveals binding affinities for targets like PDE4 or insecticidal receptors .
Methodological Notes
- Synthetic Optimization : Adjust reaction time (e.g., 10–12 hours) and temperature (80°C) to minimize byproducts like uncyclized intermediates .
- Biological Assays : For insecticidal studies, use standardized protocols (e.g., OECD guidelines) with stored-grain pests (e.g., Sitophilus oryzae) to evaluate LC₅₀ values .
- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories to facilitate cross-study validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
